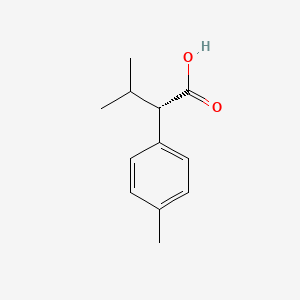
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone
Übersicht
Beschreibung
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone, also known as PMA-2, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to amphetamines. In
Wirkmechanismus
The exact mechanism of action of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects through its interactions with various neurotransmitter receptors. This compound has been found to bind to serotonin receptors, dopamine receptors, and norepinephrine receptors, leading to the release of these neurotransmitters and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter activity in the brain. This increased activity has been associated with various effects such as increased mood, increased alertness, and increased cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone in lab experiments include its ability to selectively activate various neurotransmitter receptors, allowing for the study of specific signaling pathways. Additionally, this compound has been found to have a relatively long half-life, allowing for longer experimental durations. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone. One potential direction is the study of its effects on various neurological and psychiatric disorders such as depression and anxiety. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the development of novel therapeutics for these disorders. Finally, the study of the long-term effects of this compound on the brain could provide valuable insights into the mechanisms underlying various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including serotonin receptor agonism, dopamine receptor agonism, and norepinephrine receptor agonism. These effects make this compound a promising compound for the study of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAXGAFYAZLBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651300 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
801190-98-7 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



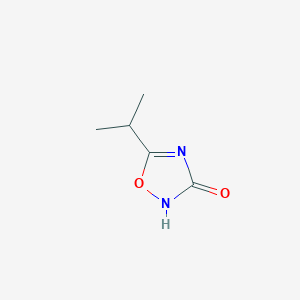
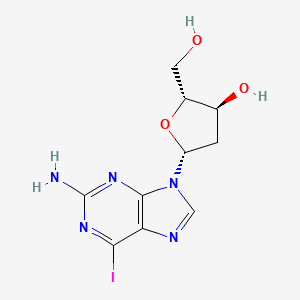
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline](/img/structure/B1497601.png)
![ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1497603.png)
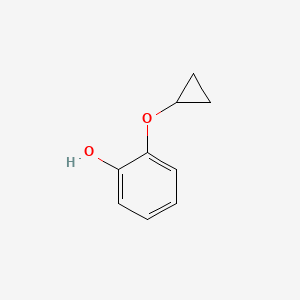
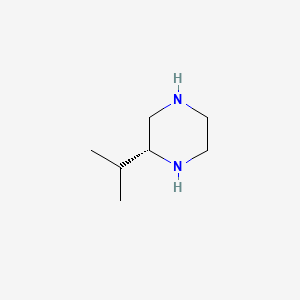
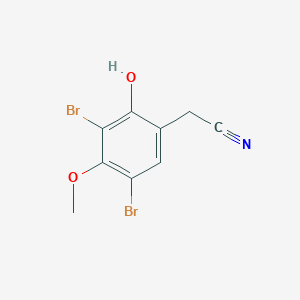
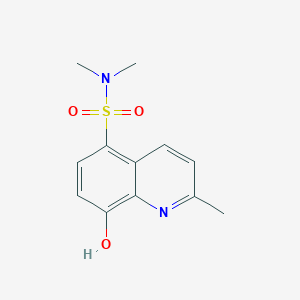
![(S)-tert-Butyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B1497615.png)
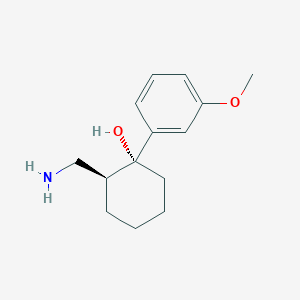
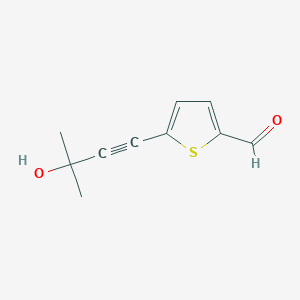
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]copper](/img/structure/B1497629.png)
